4,6-O-Benzylidene-D-glucose
Overview
Description
4,6-O-Benzylidene-D-glucose is a derivative of glucose, which is widely studied in carbohydrate chemistry due to its unique structural and chemical properties.
Synthesis Analysis
- Stereoselective synthesis of methyl 4,6-O-benzylidene derivatives has been achieved, highlighting the versatility in modifying the glucose molecule (Liu, Zhang, & Zhang, 2001).
- Other synthesis methods include the use of thioglucosides as intermediates, demonstrating the compound's utility in synthesizing more complex oligosaccharides (Holick, Chiu, & Anderson, 1976).
Molecular Structure Analysis
- X-ray crystallographic analysis provides insights into the molecular structure, revealing how certain groups are positioned relative to the glucose backbone (Liu, Zhang, & Zhang, 2001).
Chemical Reactions and Properties
- 4,6-Benzylidene-D-glucose and its derivatives have been studied for their effects on protein synthesis and cell survival, indicating its potential in biochemical applications (Pettersen, Dornish, & Rønning, 1985).
Physical Properties Analysis
- The physical properties such as solubility, melting point, and crystalline structure can be inferred from the molecular structure analysis and synthesis methods used (Liu, Zhang, & Zhang, 2001).
Chemical Properties Analysis
- Studies on derivatives like benzylidene acetal and its fragmentation route to 6-deoxy sugars show the versatility and reactivity of 4,6-O-Benzylidene-D-glucose in forming complex sugar structures (Crich & Yao, 2004).
Scientific Research Applications
Glycosylation Studies : It is used to study the stereoselectivity of thioglycoside-based glycosylations (Crich, de la Mora, & Vinod, 2003).
Synthesis of Carbohydrate Derivatives : 4,6-O-Benzylidene-D-glucose, along with D-glucosamine, is a useful building block for synthesizing carbohydrate derivatives and functional molecular assemblies (Chen, Wang, Samankumara, & Wang, 2019).
Pharmaceutical and Organic Intermediate : It is an important intermediate for the synthesis of glycosyl derivatives like thioureas, nucleosides, heterocyclic compounds, and polypeptides (Zhang Pengfei, 2008).
Antitumor Activity : Studies have shown that 4,6-benzylidene-D-glucose exhibits antitumor activity and can prolong survival in patients with advanced carcinoma (Kochi, Isono, Niwayama, & Shirakabe, 1985).
Gelation Abilities : It acts as a gelator for various solvents, including water, producing clear organogels and hydrogels (Ono Fumiyasu et al., 2015).
Inhibition of Protein Synthesis : 4,6-benzylidene-D-glucose inhibits protein synthesis but does not affect mitosis in human NHIK 3025 cells (Pettersen, Dornish, & Rønning, 1985).
Pharmacokinetics and Metabolism : It is rapidly metabolized in rats to produce 1,3-benzylidene-D-glucitol, with a half-life of about 10 minutes (Dornish et al., 1990).
Future Directions
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952932 | |
Record name | 4,6-O-Benzylidenehexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Benzylidene-D-glucose | |
CAS RN |
30688-66-5 | |
Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-O-Benzylidenehexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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